molecular formula C8H11N5O2 B12879170 7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid CAS No. 227611-29-2

7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid

Cat. No.: B12879170
CAS No.: 227611-29-2
M. Wt: 209.21 g/mol
InChI Key: WASHSKGGEGUIJF-UHFFFAOYSA-N
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Description

7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolotriazoles This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with isopropyl isocyanate, followed by cyclization with hydrazine hydrate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid involves its interaction with specific molecular targets. The amino group and carboxylic acid group allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound’s unique structure also allows it to participate in specific biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylic acid group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

227611-29-2

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

7-amino-3-propan-2-yl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid

InChI

InChI=1S/C8H11N5O2/c1-3(2)6-10-11-7-4(9)5(8(14)15)12-13(6)7/h3,12H,9H2,1-2H3,(H,14,15)

InChI Key

WASHSKGGEGUIJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1NC(=C2N)C(=O)O

Origin of Product

United States

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